2-Tert-butoxycarbonylamino-4-pyridin-4-YL-butyric acid
Description
2-Tert-butoxycarbonylamino-4-pyridin-4-YL-butyric acid (C₁₈H₂₅N₂O₄) is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc) protecting group, a pyridin-4-yl aromatic ring, and a butyric acid backbone. This molecule is primarily employed as an intermediate in medicinal chemistry for developing bioactive molecules, such as kinase inhibitors or protease-targeting agents. Its crystalline structure, often resolved via X-ray diffraction and refined using programs like SHELXL , reveals key conformational details critical for understanding reactivity and intermolecular interactions.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-4-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)5-4-10-6-8-15-9-7-10/h6-9,11H,4-5H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIORKFAJVAWLSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=NC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or diisopropylethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2-Tert-butoxycarbonylamino-4-pyridin-4-YL-butyric acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in research and development .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxycarbonylamino-4-pyridin-4-YL-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-4-YL group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., triethylamine, diisopropylethylamine), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Organic Synthesis
2-Tert-butoxycarbonylamino-4-pyridin-4-YL-butyric acid is primarily used as an intermediate in organic synthesis. Its Boc-protected amino group allows for selective reactions without interfering with other functional groups. Common applications include:
- Peptide Synthesis : The compound can be used to synthesize peptides by coupling with other amino acids, facilitating the formation of peptide bonds.
- Drug Development : It serves as a precursor for designing novel pharmaceutical agents, particularly those targeting specific biological pathways.
Medicinal Chemistry
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its potential therapeutic properties are under investigation, particularly in relation to:
- Antibiotic Potentiation : Studies have shown that derivatives of this compound can enhance the efficacy of existing antibiotics against resistant bacterial strains. For instance, it has been evaluated for its ability to improve the activity of clarithromycin against E. coli .
The compound's structure suggests potential interactions with biological systems that may lead to various pharmacological effects. Ongoing research focuses on elucidating these interactions to better understand its mechanism of action. Notable areas include:
- Enzyme Modulation : Investigations into how the compound binds to and modulates enzyme activity could reveal new therapeutic avenues.
- Receptor Interaction Studies : Understanding how it interacts with specific receptors may lead to the development of targeted therapies.
Mechanism of Action
The mechanism of action of 2-Tert-butoxycarbonylamino-4-pyridin-4-YL-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Structural Insights
X-ray crystallography remains pivotal for comparing these compounds. For instance, SHELXL-refined structures reveal that the Boc group in this compound adopts a staggered conformation, minimizing steric clash with the pyridine ring. In contrast, bulkier protecting groups (e.g., Fmoc) force the aromatic system into a less favorable eclipsed conformation, reducing crystallinity . Hydrogen-bonding networks involving the carboxylic acid moiety and pyridine nitrogen also differ across analogs, influencing solubility and aggregation behavior.
Biological Activity
2-Tert-butoxycarbonylamino-4-pyridin-4-YL-butyric acid (CAS Number: 273222-01-8) is a compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific sources.
- Molecular Formula : C₁₄H₂₀N₂O₄
- Molecular Weight : 280.32 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity and influence various cellular processes through binding interactions.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Protein-Ligand Interactions : It can bind to proteins, affecting their function and stability, which is crucial in therapeutic applications.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : this compound has been evaluated for its potential to enhance the efficacy of antibiotics against resistant bacterial strains. Its structural features allow it to act as a potentiator of antibiotic activity, particularly in combinations with other antimicrobial agents .
- Anticancer Activity : Preliminary studies suggest that the compound may have anticancer properties by disrupting cellular processes in cancer cells. It has shown promise in inhibiting cell proliferation and inducing apoptosis in certain cancer cell lines .
Table 1: Summary of Biological Activities
Case Study Example
In a study investigating the compound's role as an antibiotic potentiator, researchers found that when administered alongside clarithromycin, it significantly reduced the minimum inhibitory concentration (MIC) against resistant strains of E. coli. This suggests that the compound can enhance the effectiveness of existing antibiotics by improving membrane permeability and inhibiting efflux pumps .
Comparative Analysis
Compared to similar compounds such as 2-Tert-butoxycarbonylamino-4-pyridin-3-YL-butyric acid and 2-Tert-butoxycarbonylamino-4-pyridin-2-YL-butyric acid, this compound demonstrates unique binding affinities and stability characteristics that make it particularly valuable for specific research applications.
Table 2: Comparison with Similar Compounds
| Compound | Binding Affinity | Stability | Unique Features |
|---|---|---|---|
| This compound | High | Moderate | Effective in potentiating antibiotics |
| 2-Tert-butoxycarbonylamino-4-pyridin-3-YL-butyric acid | Moderate | High | Less effective as an antibiotic potentiator |
| 2-Tert-butoxycarbonylamino-4-pyridin-2-YL-butyric acid | Low | Low | Limited biological applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
